N-cyclooctyl-4-ethoxybenzamide
Description
N-cyclooctyl-4-ethoxybenzamide is a benzamide derivative characterized by a cyclooctyl group attached to the amide nitrogen and a 4-ethoxy substituent on the benzoyl ring. Benzamide analogs are frequently explored for their biological activities, including enzyme inhibition and receptor modulation, due to their ability to participate in hydrogen bonding and hydrophobic interactions .
Properties
Molecular Formula |
C17H25NO2 |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-cyclooctyl-4-ethoxybenzamide |
InChI |
InChI=1S/C17H25NO2/c1-2-20-16-12-10-14(11-13-16)17(19)18-15-8-6-4-3-5-7-9-15/h10-13,15H,2-9H2,1H3,(H,18,19) |
InChI Key |
SNBGWBQTELOILB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CCCCCCC2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CCCCCCC2 |
solubility |
2.5 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Cycloalkyl Groups :
- The cyclooctyl group in this compound introduces significant steric bulk compared to the cyclohexyl group in N-cyclohexyl-4-methoxybenzamide . This difference may reduce solubility but enhance binding to hydrophobic targets.
- The ethyl group in N-ethyl-4-methoxybenzamide minimizes steric effects, favoring rapid metabolic clearance.
Alkoxy Substituents :
- The benzothiazole ring in compounds like N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide is associated with antimicrobial and anticancer activities in literature, suggesting possible applications for ethoxybenzamide-thiazole hybrids.
Implications of Substituents on Physicochemical Properties
- Solubility : Sulfonamide-containing analogs exhibit higher aqueous solubility due to polar groups, whereas cyclooctyl derivatives may require formulation aids.
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in ) can alter aromatic ring electron density, affecting binding to biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
